molecular formula C20H27N3O3S2 B3016582 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1020982-67-5

2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B3016582
CAS No.: 1020982-67-5
M. Wt: 421.57
InChI Key: MARMXOCUIMJBJO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a chemical compound with the CAS Number 1020982-67-5 and a molecular formula of C20H27N3O3S2 . It features a molecular weight of 421.58 g/mol. This reagent is supplied for research purposes and is strictly labeled "For Research Use Only," prohibiting any application in human or veterinary diagnostics or therapeutics. The structure of this compound incorporates pharmacologically significant motifs, including a thiophene ring and a phenylpiperazine group, which are commonly found in ligands targeting the central nervous system. While the specific biological profile of this exact molecule is not fully detailed in the public domain, its structural framework suggests potential as a valuable tool for researchers. Compounds with similar hybrid structures, combining elements like thiophene and piperazine, have shown promise in preclinical studies for various neurological conditions. Related research molecules have been investigated for their multimodal mechanism of action, which can include antagonism of targets like the TRPV1 channel, as well as modulation of voltage-gated sodium and calcium currents . Such actions are of significant interest in the fields of anticonvulsant and antinociceptive research, particularly for conditions like neuropathic pain . Researchers may find this compound useful for probing these and other complex biological pathways.

Properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S2/c1-17-5-2-6-18(15-17)22-9-11-23(12-10-22)28(25,26)14-4-8-21-20(24)16-19-7-3-13-27-19/h2-3,5-7,13,15H,4,8-12,14,16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARMXOCUIMJBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include thiophene-2-carboxylic acid, m-tolylpiperazine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide exhibit significant anticancer properties. For instance, derivatives of thiazole and thiophene have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy . The mechanism of action is believed to involve the inhibition of key signaling pathways that regulate cell growth and apoptosis.

Neuropharmacological Applications

The compound's structural features suggest potential activity as a neuropharmacological agent. Piperazine derivatives are known for their interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Research indicates that such compounds can act as antagonists or agonists at various receptor sites, potentially leading to therapeutic effects in conditions like anxiety and depression .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step processes that include condensation reactions between thiophene derivatives and piperazine-based sulfonamides. The synthetic routes often utilize solvents such as ethanol under basic conditions to facilitate the reaction .

Case Study 1: Anticancer Activity

A study published in RSC Advances demonstrated that a thiazole derivative with a similar structure exhibited potent cytotoxicity against breast cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting the therapeutic potential of thiophene-based compounds in oncology .

Case Study 2: Neuroprotective Effects

Another investigation focused on a piperazine derivative demonstrated significant neuroprotective effects in animal models of neurodegenerative diseases. The study revealed that the compound could reduce oxidative stress markers and improve cognitive function, suggesting its potential as a treatment for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The thiophene ring and piperazine moiety play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent on Piperazine Acetamide Substituent Molecular Weight CAS Number Key Differences/Effects
Target Compound m-Tolyl Thiophen-2-yl 408.5* 1021259-02-8† Baseline for comparison; m-tolyl enhances lipophilicity, potentially improving CNS penetration .
N-(3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide Pyridin-2-yl Thiophen-2-yl 408.5 1021259-02-8 Pyridine substitution introduces hydrogen-bonding capability, possibly altering receptor affinity .
N-(3-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(m-tolyl)acetamide 4-Fluorophenyl m-Tolyl 415.5* 1021074-71-4‡ Fluorine substitution increases electronegativity, potentially enhancing metabolic stability .
N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide Methyl Thiophen-3-yl 357.5 946327-26-0 Thiophene positional isomerism (3-yl vs. 2-yl) may reduce aromatic stacking interactions .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide N/A 2,6-Dichlorophenyl 287.2 Not provided Simpler structure lacking piperazine-sulfonyl group; demonstrates antimicrobial activity via halogenation .

*Molecular weights calculated from formula; †CAS from ; ‡CAS from .

Pharmacological and Physicochemical Insights

  • Piperazine Modifications: The m-tolyl group in the target compound increases lipophilicity compared to pyridinyl () or fluorophenyl () analogs, which may enhance blood-brain barrier permeability but reduce aqueous solubility.
  • Acetamide Variations :

    • Thiophen-2-yl vs. thiophen-3-yl: The 2-position aligns with bioactive conformations seen in dopamine receptor ligands, whereas 3-substitution may disrupt planar geometry critical for binding .
    • Halogenated aryl groups (e.g., 2,6-dichlorophenyl in ) enhance antimicrobial activity but introduce toxicity risks absent in the target compound.
  • Sulfonyl Linker :

    • The sulfonyl group in the target compound and analogs (–17) contributes to rigidity and hydrogen-bond acceptor capacity, stabilizing interactions with serine proteases or neurotransmitter transporters .

Biological Activity

The compound 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2SC_{22}H_{25}N_{3}O_{2}S. The compound features a thiophene ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various pharmacological effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown promising results against various cancer cell lines:

  • Cell Line Testing : A study evaluated the cytotoxic effects of several piperazine derivatives against human cancer cell lines such as MiaPaCa2 (pancreatic), MCF-7 (breast), and A2780 (ovarian). Compounds were assessed for their growth inhibition at different concentrations, revealing that modifications in the piperazine structure can enhance cytotoxicity .
CompoundCell LineGI50 (µM)
21MCF-714
15A2780>50
18MiaPaCa2>50

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated activity against various bacterial strains:

  • Bacterial Strains Tested : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated moderate to strong antibacterial activity, particularly against resistant strains .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Pseudomonas aeruginosaModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar sulfonamide groups have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation .
  • Protein Interaction : Docking studies reveal that these compounds can effectively bind to target proteins involved in cell signaling pathways critical for tumor growth and survival .

Case Study 1: Anticancer Efficacy

A focused library of piperazine derivatives was synthesized and screened for anticancer activity. The most potent compounds exhibited GI50 values ranging from 14 µM to >50 µM across different cancer cell lines, indicating the potential of structural modifications to enhance efficacy .

Case Study 2: Antimicrobial Screening

In another study, a series of piperazine-thiazole derivatives were tested for their antibacterial properties. The results demonstrated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for developing new antibiotics .

Q & A

Basic: What are the recommended synthetic routes for 2-(thiophen-2-yl)-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Thiophene Acetamide Formation : React 2-thiophenecarboxylic acid with chloroacetyl chloride to form 2-(thiophen-2-yl)acetyl chloride, followed by coupling with an amine intermediate.

Sulfonylation : Introduce the sulfonylpropyl group by reacting 4-(m-tolyl)piperazine with propane sultone or a sulfonyl chloride derivative.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for purity.

Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Reference PubChem protocols for spectral validation .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search tools to:

  • Predict transition states and intermediates, reducing trial-and-error experimentation.
  • Screen solvent effects and catalyst interactions using molecular dynamics simulations.
  • Apply ICReDD’s feedback loop: Experimental data informs computational models, refining reaction conditions (e.g., temperature, solvent polarity) for higher yields .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : Compare 1H^1H-NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and 13C^{13}C-NMR (carbonyl at ~170 ppm) with PubChem-predicted spectra .
  • Mass Spectrometry : HRMS should match the molecular formula (e.g., C20_{20}H25_{25}N3_3O3_3S2_2).
  • HPLC : Use a C18 column (UV detection at 254 nm) to verify purity (>95%) .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

  • Standardize Assays : Replicate studies under controlled conditions (e.g., cell line, incubation time, solvent/DMSO concentration).
  • Dose-Response Validation : Perform EC50_{50}/IC50_{50} curves with positive controls (e.g., known receptor antagonists).
  • Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in silico docking for target interaction .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult SDS sheets for toxicity data (e.g., LD50_{50} in rodents) .

Advanced: How can statistical experimental design improve reaction optimization?

Answer:

  • Factorial Design : Vary parameters (temperature, catalyst loading, stoichiometry) to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.
  • Example : A Central Composite Design (CCD) reduced synthesis steps from 11 to 6 in analogous piperazine sulfonamide derivatives .

Advanced: What strategies enhance solubility for in vitro pharmacological studies?

Answer:

  • Co-Solvents : Test DMSO/PEG-400 mixtures (≤0.1% v/v to avoid cytotoxicity).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety.
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use cyclodextrin complexes. Validate solubility via shake-flask method with HPLC quantification .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products.
  • Recommendation : Store at –20°C under argon for long-term stability .

Advanced: What interdisciplinary approaches resolve mechanistic ambiguities in target engagement?

Answer:

  • Chemical Biology : Use photoaffinity labeling (e.g., diazirine tags) to map binding pockets.
  • Metabolomics : Profile cellular metabolites post-treatment via LC-MS to identify off-target effects.
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for structural validation .

Advanced: How do researchers validate the compound’s selectivity across related receptor subtypes?

Answer:

  • Panel Screening : Test against 50+ GPCRs/kinases (e.g., Eurofins Cerep Panels).
  • Kinetic Studies : Use SPR to measure association/dissociation rates (kon_{on}/koff_{off}).
  • Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to pinpoint binding residues .

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